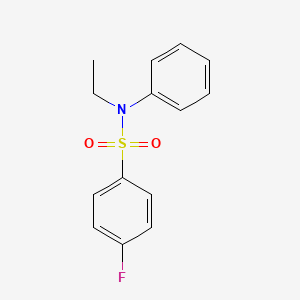

N-乙基-4-氟-N-苯基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide belongs to the class of benzenesulfonamides, compounds known for their diverse applications in medicinal chemistry and material science. The introduction of fluorine atoms into the phenyl ring can significantly alter the physical, chemical, and biological properties of these compounds.

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. In the context of N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, this would likely involve the reaction of 4-fluorobenzenesulfonyl chloride with N-ethylphenylamine. Electrophilic fluorination reactions, such as those involving N-fluorobenzenesulfonimide, are common for introducing fluorine into organic molecules (Taylor et al., 1998).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including N-ethyl-4-fluoro-N-phenylbenzenesulfonamide, can be analyzed through crystallography and spectroscopic methods. These compounds often display significant supramolecular architectures due to intermolecular interactions, such as hydrogen bonding and π-π interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including fluorinated variants, participate in various chemical reactions, such as N-demethylation, through processes involving single-electron transfer and hydrolysis (Yi et al., 2020). The fluorine atom significantly impacts the reactivity and stability of these compounds.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, of sulfonamides are influenced by their molecular structures. For example, the introduction of a fluorine atom can affect the crystallinity and melting points due to changes in intermolecular interactions (Suchetan et al., 2015).

科学研究应用

对映选择性氟化

N-氟苯磺酰胺衍生物,包括与 N-乙基-4-氟-N-苯基苯磺酰胺在结构上相似的化合物,用于对映选择性氟化反应。这些反应对于合成 3-氟-2-羟吲哚至关重要,具有高产率和对映选择性,展示了这些化合物在精细化学合成和药物应用中的潜力 (Wang et al., 2014).

环氧合酶-2 抑制

苯磺酰胺的衍生物,通过引入氟原子进行修饰,已被研究其抑制环氧合酶-2 (COX-2) 的能力,环氧合酶-2 是一种参与炎症和疼痛的酶。结构修饰增强了 COX-2 选择性,导致开发出有效、选择性和口服活性 COX-2 抑制剂,这些抑制剂在治疗类风湿性关节炎和骨关节炎等疾病中很有价值 (Hashimoto et al., 2002).

自由基 N-去甲基

N-氟苯磺酰亚胺已被用作铜催化的 N-甲基酰胺自由基 N-去甲基反应中的氧化剂。这种创新方法促进了酰胺向碳醇胺的转化,并展示了 N-氟苯磺酰胺衍生物在有机合成中的多功能性 (Yi et al., 2020).

亲电氰化

使用 N-氰基-N-苯基-对甲基苯磺酰胺进行亲电氰化说明了另一种应用,其中该试剂促进了由(杂)芳基溴化物合成苯腈。该过程对于生产药物中间体至关重要,展示了苯磺酰胺衍生物在药物化学中的作用 (Anbarasan et al., 2011).

安全和危害

属性

IUPAC Name |

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c1-2-16(13-6-4-3-5-7-13)19(17,18)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPPRZFTFSBKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-fluoro-N-phenylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5551558.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)